molecular formula C20H22ClN3O2 B253080 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide

Katalognummer B253080
Molekulargewicht: 371.9 g/mol
InChI-Schlüssel: YGZSSORAIKQPBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is currently being investigated for its therapeutic potential in the treatment of various diseases, including cancer.

Wirkmechanismus

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide involves the inhibition of BTK, which is a key signaling molecule involved in the proliferation and survival of cancer cells. By inhibiting BTK, this compound can effectively suppress the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of cytokines, which are involved in the growth and survival of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its potent inhibitory activity against BTK. This compound can effectively inhibit the growth and spread of cancer cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions that can be explored in the scientific research of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide. One potential direction is the development of new cancer therapies that utilize this compound as a key component. Another potential direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as autoimmune disorders. Additionally, further research can be conducted to explore the potential side effects and toxicity of this compound, as well as its interactions with other drugs.

Synthesemethoden

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 4-acetylpiperazine in the presence of a base. The resulting product is then reacted with 4-chloroaniline to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide has shown promising results in various scientific research studies. This compound has been found to exhibit potent inhibitory activity against various kinases, including BTK, which plays a critical role in the development of cancer.

Eigenschaften

Produktname

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide

Molekularformel

C20H22ClN3O2

Molekulargewicht

371.9 g/mol

IUPAC-Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C20H22ClN3O2/c1-15(25)23-10-12-24(13-11-23)19-8-6-18(7-9-19)22-20(26)14-16-2-4-17(21)5-3-16/h2-9H,10-14H2,1H3,(H,22,26)

InChI-Schlüssel

YGZSSORAIKQPBR-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.